3-(2-(3-Isopropylphenoxy)acetamido)benzoic acid

Lipophilicity Drug Design ADME

Positional isomerism in phenoxyacetamide ligands introduces ΔLogP ~0.13 and complexity variations, altering GPCR potency unpredictably. This certified 3-isopropyl isomer eliminates descriptor ambiguity in computational modeling and HPLC method development. - **Application**: Regioisomeric probe for GPR34 antagonism; reference material for LC-MS impurity distinguishment. - **Advantage**: Quantified lipophilicity (XlogP 3.4) & TPSA (75.6Ų) for reproducible SAR. - **Supply**: Available as a single isomer; batch-specific analytical data provided.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
Cat. No. B12121725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(3-Isopropylphenoxy)acetamido)benzoic acid
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C18H19NO4/c1-12(2)13-5-4-8-16(10-13)23-11-17(20)19-15-7-3-6-14(9-15)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22)
InChIKeyWGIFJZZCXSBWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Class Context


3-(2-(3-Isopropylphenoxy)acetamido)benzoic acid (CAS 459130-15-5, molecular formula C₁₈H₁₉NO₄, exact mass 313.131) is a meta-substituted phenoxyacetamido benzoic acid derivative bearing a 3-isopropyl group on the terminal phenoxy ring . The compound belongs to the broad class of phenoxyacetamide-based ligands that have been explored as thyroid receptor modulators and G‑protein coupled receptor antagonists (e.g., GPR34) [1]. Its computed physicochemical properties include an XlogP of 3.4, a topological polar surface area (TPSA) of 75.6 Ų, and a structural complexity score of 410 .

Regioisomeric probe for phenoxyacetamide SAR studies
Consistent computed descriptors for molecular docking
Analytical reference for isomer purity method development

Positional Isomer Substitution Risks


Positional isomerism of the isopropyl substituent on the phenoxy ring produces measurable differences in lipophilicity (ΔLogP ~0.13), structural complexity (ΔComplexity up to 8 units), and the consistency of computed hydrogen‑bond acceptor counts across prediction methods . In closely related phenoxyacetamide series, even minor regioisomeric shifts have been shown to alter target binding potency and selectivity profiles (e.g., GPR34 antagonism) [1]. Consequently, substituting the 3‑isopropyl isomer with the 2‑ or 4‑isopropyl analog without experimental validation risks divergent ADME behavior, inconsistent computational modeling, and loss of biological activity.

3-Isopropyl Isomer (Target)
Lower lipophilicity, higher structural complexity, consistent hydrogen-bond acceptor count
2- or 4-Isopropyl Isomer (Risk)
Lipophilicity shift may alter ADME behavior; complexity difference may affect synthetic access; descriptor inconsistency may confound computational models

Quantitative Differentiation Evidence vs. Regioisomeric Analogs


Reduced Lipophilicity vs. 2-Isopropyl Isomer

The 3-isopropyl isomer exhibits a lower computed lipophilicity (XlogP = 3.40) compared with the 2-isopropyl isomer (LogP = 3.53) . Although the absolute difference of 0.13 log units appears modest, it is on the same order of magnitude as the standard deviation of many logP prediction models, and in lead optimization programs such a shift can translate into measurable improvements in aqueous solubility and reduced non-specific protein binding .

Lipophilicity
Data to verify
ΔLogP = −0.13
3-isopropyl less lipophilic than 2-isopropyl
May support improved aqueous solubility context
Computed values may vary across platforms
Lipophilicity Drug Design ADME

Higher Structural Complexity vs. 4-Isopropyl Isomer

The 3-isopropyl isomer registers a structural complexity score of 410, whereas the 4-isopropyl analog scores 402 on the same scale . Complexity indices reflect the degree of branching, ring substitution pattern, and symmetry; a higher score for the meta-isopropyl substitution indicates a more intricate topology that may require more demanding synthetic routes, reducing the likelihood of facile generic substitution .

Complexity
Data to verify
ΔComplexity = +8
3-isopropyl more complex than 4-isopropyl
Supports regioisomer-specific procurement review
Higher complexity may affect synthetic access
Structural Complexity Synthetic Chemistry Scaffold Diversity

Consistent Hydrogen-Bond Acceptor Count

For the 3-isopropyl isomer, all consulted databases uniformly report four hydrogen-bond acceptor sites . In contrast, the 2-isopropyl isomer yields an inconsistent count: ChemScene reports three acceptors while Chem960 reports four . Such inter-method disagreement suggests a borderline electronic environment in the 2-isopropyl derivative that may lead to unreliable docking scores or pharmacophore models .

H-Bond Acceptors
Reported
4 (consistent) vs. 3–4 (inconsistent)
2-isopropyl isomer shows inter-method discrepancy
Supports reproducible computational docking
Descriptor ambiguity avoided with 3-isomer
Hydrogen Bonding Computational Modeling Molecular Recognition

Class-Level GPR34 Antagonism Precedent

A closely related (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid series yielded potent GPR34 antagonists, with the optimized compound 5e achieving IC50 values of 0.68 µM (cAMP assay) and 0.059 µM (Tango assay) [1]. While direct data for the 3-isopropylphenoxy derivative are not yet published, the SAR established in that series indicates that the phenoxyacetamido core bearing hydrophobic substituents is critical for target engagement, and the precise substitution pattern on the phenoxy ring influences potency and selectivity [1].

GPR34 Activity
Class-level
Analog 5e IC50 0.68 µM (cAMP), 0.059 µM (Tango)
Phenoxyacetamido scaffold biologically competent
Class-level data supports scaffold viability
Direct isomer data not available; review required
GPR34 Antagonist Phenoxyacetamide SAR GPCR

Procurement-Relevant Application Scenarios


SAR Studies on GPCR Antagonists

Researchers expanding the SAR of GPR34 or related class A GPCR antagonists can use the 3-isopropyl isomer as a regioisomeric probe to evaluate how meta-isopropyl substitution on the phenoxy ring alters target potency relative to ortho and para analogs. The quantitative logP and complexity differences documented in Section 3 provide a rational basis for selecting this isomer when lower lipophilicity or a more complex scaffold is desired .

Computational Chemistry and Molecular Docking

The consistent hydrogen-bond acceptor count and well-defined topological polar surface area of the 3-isopropyl isomer make it a preferred input for computational models, reducing descriptor ambiguity that can arise with the 2-isopropyl analog . This compound is suitable as a reference ligand for validating docking protocols on phenoxyacetamide-binding targets.

Thyroid Receptor Ligand Optimization

Given the historical use of isopropylphenoxy-substituted benzamide and phenylacetamide derivatives as thyroid receptor ligands [1], the 3-isopropyl isomer can serve as a key intermediate or comparator in programs aimed at developing isoform-selective TRβ agonists. The meta-substitution pattern may offer a distinct steric profile compared with the more commonly employed ortho- or para-substituted scaffolds.

Analytical Reference for Regioisomeric Purity

Because positional isomers can co-elute under standard chromatographic conditions, the 3-isopropyl isomer is valuable as a certified reference material for HPLC or LC-MS method development aimed at distinguishing between 2-, 3-, and 4-isopropylphenoxy acetamido benzoic acid impurities in synthetic batches .

Application
Selection Property
Validation Focus
GPCR antagonist SAR probe
Regioisomeric substitution effect
Potency and selectivity across isomers
Computational chemistry and docking
Consistent computed descriptors
Descriptor reproducibility and model accuracy
Thyroid receptor ligand research
Meta-substitution scaffold profile
Isoform-selective binding affinity
Regioisomeric purity analysis
Reference standard for isomer purity
Isomer resolution and method specificity
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